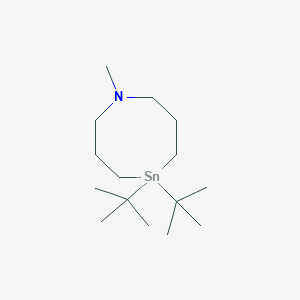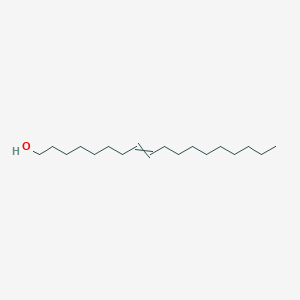
Octadec-8-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Oleic Acid Esters: One common method for synthesizing Octadec-8-EN-1-OL is through the hydrogenation of oleic acid esters.
Bouveault–Blanc Reduction: Another method involves the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce oleic acid esters to this compound without affecting the double bond.
Industrial Production Methods:
Extraction from Natural Sources: this compound can be extracted from natural sources such as beef fat, fish oil, and olive oil.
Chemical Synthesis: Industrial production often involves chemical synthesis from oleic acid derivatives, utilizing hydrogenation or reduction techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-8-EN-1-OL can undergo oxidation reactions to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols using hydrogen gas and a metal catalyst.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium (Pd) or nickel (Ni) catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halides and esters.
Scientific Research Applications
Chemistry:
Surfactant: Octadec-8-EN-1-OL is used as a nonionic surfactant in various chemical formulations.
Emulsifier: It acts as an emulsifier in the preparation of emulsions and dispersions.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine:
Drug Delivery: this compound has been investigated as a carrier for delivering medications through the skin or mucous membranes.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Octadecan-1-ol: A saturated fatty alcohol with similar emollient properties but lacks the double bond.
Hexadecan-1-ol: Another saturated fatty alcohol with a shorter carbon chain.
Elaidyl Alcohol: The trans isomer of Octadec-8-EN-1-OL, which has different physical properties due to the trans configuration.
Uniqueness:
Double Bond Configuration: The presence of a cis double bond at the 9th carbon atom gives this compound unique chemical and physical properties, such as lower melting point and different reactivity compared to its saturated and trans isomers.
Versatility: Its ability to act as a surfactant, emulsifier, and emollient makes it highly versatile in various applications.
Properties
CAS No. |
105772-52-9 |
|---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadec-8-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,19H,2-9,12-18H2,1H3 |
InChI Key |
FYRODKHLFIFIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)
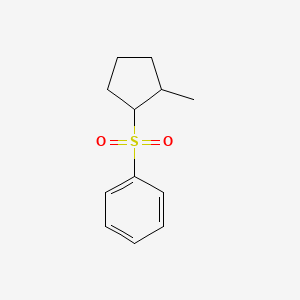
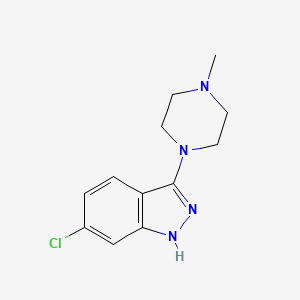
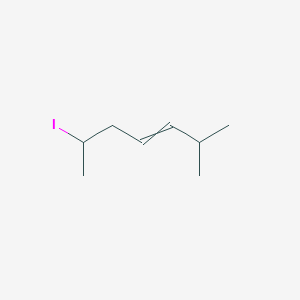
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
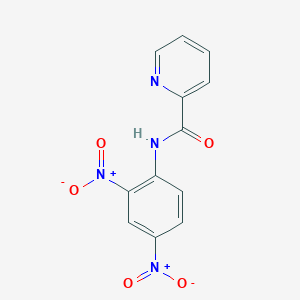
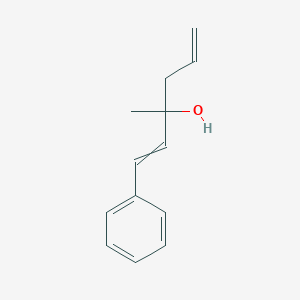
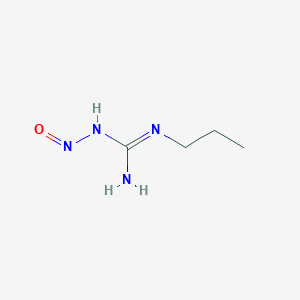
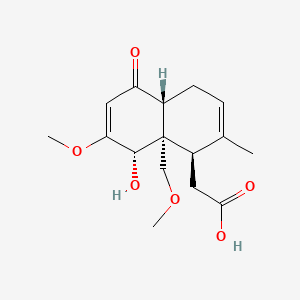
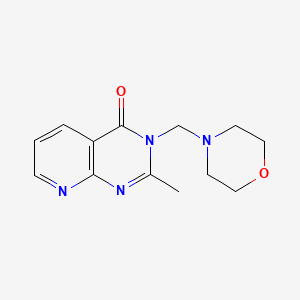
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
